N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide group connected via an ethyl linker to a 4-methyl-1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl moiety. Its molecular weight is 466.55 g/mol, with the formula C₂₁H₂₃N₂O₅S₃. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity through π-π interactions. The thiazole ring contributes to metabolic stability, while the sulfonamide group may facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-12-16(8-9-19-27(21,22)17-5-4-10-25-17)26-18(20-12)13-6-7-14(23-2)15(11-13)24-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOJOLMEKKYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thiazole derivative class and features a thiophene sulfonamide structure. Its IUPAC name is N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-thiophene-2-sulfonamide. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the dimethoxyphenyl group and thiophene sulfonamide moiety.
Biological Activity
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, a study reported that thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (e.g., 1.61 ± 1.92 µg/mL) . The presence of specific substituents on the phenyl ring enhances this activity, suggesting a structure-activity relationship (SAR) where electron-donating groups increase potency.
Antimicrobial Effects
Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .
Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access.
- Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that it may induce programmed cell death in cancer cells through various pathways .
Case Studies
Several studies have highlighted the efficacy of thiazole-based compounds in clinical settings:
- Cytotoxicity Studies : A recent investigation evaluated the cytotoxic effects of a series of thiazole derivatives against human cancer cell lines (HeLa and Jurkat). The results indicated that certain modifications in the molecular structure significantly enhanced anticancer activity compared to standard treatments like doxorubicin .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed notable inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 446.6 g/mol |
| Anticancer Activity (IC50) | 1.61 ± 1.92 µg/mL (varies by cell line) |
| Antimicrobial Spectrum | Active against various bacterial strains |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
The compound shares structural homology with other sulfonamides, differing in substituents and heterocyclic systems:
- Fluorine substitution (e.g., 3-fluoro-4-methoxy) may enhance lipophilicity and bioavailability due to increased membrane permeability .
Thiazole/Thiadiazole Heterocycles
The 4-methyl-1,3-thiazole core distinguishes the compound from thiadiazole-based analogs:
- Key Insights: Thiadiazoles (e.g., 1,3,4-thiadiazole) exhibit tautomerism and planar structures, enabling diverse intermolecular interactions (e.g., C–H∙∙∙N hydrogen bonds) . The methyl group on the thiazole ring increases lipophilicity, which may improve membrane penetration compared to unsubstituted thiadiazoles .
Substituent Effects: 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is shared with compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) :
- Rip-B (Mol. Weight: ~299 g/mol) replaces the sulfonamide-thiazole system with a benzamide group.
- The ethyl linker in both compounds suggests similar conformational flexibility, but Rip-B’s amide group may confer different metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
